

# In-Depth Technical Guide: Physical Characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

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## Compound of Interest

1-(4-

Compound Name: *Methoxyphenyl)cyclohexanecarbonitrile*

*nitrile*

Cat. No.: B1294533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**. The information is presented to be a valuable resource for researchers and professionals involved in drug development and organic synthesis.

## Chemical Identity and Structure

- IUPAC Name: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile
- CAS Number: 23434-69-5
- Molecular Formula: C<sub>14</sub>H<sub>17</sub>NO
- Molecular Weight: 215.29 g/mol
- Chemical Structure:
  - A cyclohexane ring singly bonded to a carbon atom.

- This central carbon is also bonded to a p-methoxyphenyl group and a nitrile group.

## Quantitative Physical Characteristics

The following table summarizes the key physical properties of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**, compiled from available data. It is important to note that some physical properties, such as melting point, may vary depending on the purity of the sample.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	40-45 °C or 65-68 °C	<a href="#">[1]</a>
Boiling Point	176-179 °C at 2 mmHg	N/A
Density	1.0778 - 1.12 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility	Slightly soluble in water; Soluble in organic solvents	<a href="#">[1]</a>

## Spectral Data (Predicted)

Due to the limited availability of experimentally derived spectra in public databases, the following sections provide predicted spectral data for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**. These predictions are based on the known chemical structure and established principles of spectroscopy.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The predicted <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> would exhibit the following signals:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.3 - 7.5	Doublet	2H	Aromatic protons ortho to the cyclohexyl group
~ 6.8 - 7.0	Doublet	2H	Aromatic protons meta to the cyclohexyl group
~ 3.8	Singlet	3H	Methoxy group (-OCH <sub>3</sub> ) protons
~ 1.5 - 2.2	Multiplet	10H	Cyclohexyl ring protons

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The predicted <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> would show the following key signals:

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160	Aromatic carbon attached to the methoxy group
~ 128 - 130	Aromatic CH carbons
~ 122	Quaternary aromatic carbon attached to the cyclohexyl group
~ 114	Aromatic CH carbons
~ 120	Nitrile carbon (-C≡N)
~ 55	Methoxy carbon (-OCH <sub>3</sub> )
~ 45	Quaternary carbon of the cyclohexyl ring
~ 20 - 40	Cyclohexyl ring CH <sub>2</sub> carbons

## FTIR Spectroscopy (Predicted)

The predicted major absorption bands in the FTIR spectrum are as follows:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~ 2930 & 2850	C-H stretching (cyclohexyl)
~ 2240	C≡N stretching (nitrile)
~ 1610, 1510, 1450	C=C stretching (aromatic ring)
~ 1250	C-O stretching (aryl ether)
~ 830	C-H bending (p-disubstituted benzene)

## Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the following fragments are predicted:

m/z	Proposed Fragment
215	[M] <sup>+</sup> (Molecular ion)
200	[M - CH <sub>3</sub> ] <sup>+</sup>
188	[M - HCN] <sup>+</sup>
134	[M - C <sub>6</sub> H <sub>10</sub> CN] <sup>+</sup> (p-methoxybenzyl cation)
108	[M - C <sub>7</sub> H <sub>10</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed, standard laboratory protocols for the determination of the key physical characteristics of a solid organic compound like **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

## Synthesis of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**

This procedure is a plausible method based on the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

Materials:

- 4-Methoxyphenylacetonitrile
- Cyclohexanone
- Sodium ethoxide (or other suitable base)
- Anhydrous ethanol
- Toluene
- Hydrochloric acid (dilute)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol.
- Add a stoichiometric equivalent of sodium ethoxide to the solution and stir to form the corresponding carbanion.
- To this solution, add an equimolar amount of cyclohexanone dropwise at room temperature.

- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Partition the residue between toluene and water.
- Separate the organic layer, wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **1-(4-Methoxyphenyl)cyclohexanecarbonitrile** by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

## Determination of Melting Point

### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

### Procedure:

- Ensure the sample of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile** is pure and completely dry.
- Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- The melting point is reported as this range.

## Determination of Boiling Point (at reduced pressure)

### Apparatus:

- Short-path distillation apparatus
- Round-bottom flask
- Thermometer and adapter
- Vacuum source and pressure gauge
- Heating mantle
- Boiling chips

### Procedure:

- Place a small amount of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile** and a few boiling chips into the round-bottom flask.
- Assemble the short-path distillation apparatus.

- Connect the apparatus to a vacuum source and a pressure gauge.
- Evacuate the system to the desired pressure (e.g., 2 mmHg).
- Begin heating the sample gently with the heating mantle.
- Observe the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

## Determination of Density

Apparatus:

- Analytical balance
- Pycnometer (specific gravity bottle) of a known volume
- A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent)

Procedure:

- Weigh the clean and dry pycnometer ( $m_1$ ).
- Add a sample of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile** to the pycnometer and weigh it again ( $m_2$ ). The mass of the sample is  $m_2 - m_1$ .
- Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it ( $m_3$ ).
- Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it ( $m_4$ ). The mass of the liquid that fills the pycnometer is  $m_4 - m_1$ .
- The density of the solid is calculated using the formula:  $\text{Density} = [(m_2 - m_1) / ((m_4 - m_1) - (m_3 - m_2))] * \text{Density of the liquid}$

## Determination of Solubility

Apparatus:

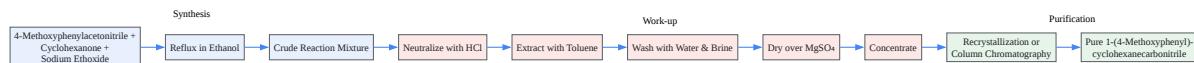
- Test tubes
- Vortex mixer or stirring rod
- Graduated pipettes

Procedure (Qualitative):

- Place a small, accurately weighed amount of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile** (e.g., 10 mg) into a series of test tubes.
- To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).
- Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
- Visually inspect the solution to determine if the solid has completely dissolved.
- Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

## Visualizations

### Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

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## References

- 1. [dea.gov](https://www.dea.gov) [dea.gov]
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